2-Ethoxy-6-{[(2-ethylphenyl)amino]methyl}phenol
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Overview
Description
2-Ethoxy-6-{[(2-ethylphenyl)amino]methyl}phenol is a chemical compound with the molecular formula C17H21NO2 and a molecular weight of 271.35 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes an ethoxy group, an amino group, and a phenol group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-{[(2-ethylphenyl)amino]methyl}phenol typically involves the reaction of 2-ethoxyphenol with 2-ethylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise control of reaction conditions, and purification steps to ensure the compound’s purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6-{[(2-ethylphenyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic medium.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may yield alcohols, and substitution may yield halogenated compounds .
Scientific Research Applications
2-Ethoxy-6-{[(2-ethylphenyl)amino]methyl}phenol has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-{[(2-ethylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound’s phenol group allows it to participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-{[(2-ethylphenyl)amino]methyl}phenol: Similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxy-6-{[(2-methylphenyl)amino]methyl}phenol: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
2-Ethoxy-6-{[(2-ethylphenyl)amino]methyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C17H21NO2 |
---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
2-ethoxy-6-[(2-ethylanilino)methyl]phenol |
InChI |
InChI=1S/C17H21NO2/c1-3-13-8-5-6-10-15(13)18-12-14-9-7-11-16(17(14)19)20-4-2/h5-11,18-19H,3-4,12H2,1-2H3 |
InChI Key |
PBWJFZJINQEZFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NCC2=C(C(=CC=C2)OCC)O |
Origin of Product |
United States |
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